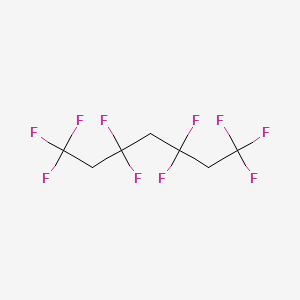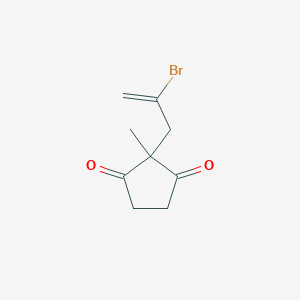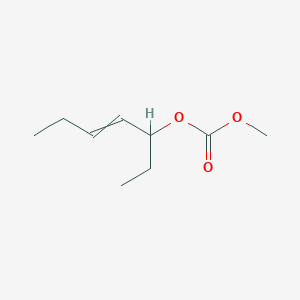![molecular formula C11H24OSi B14270546 tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane CAS No. 128950-62-9](/img/structure/B14270546.png)
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-1-en-3-yloxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with pent-1-en-3-ol in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The pent-1-en-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions at other functional groups.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O or Si-C bonds, which are resistant to hydrolysis and oxidation. This stability makes it an effective protecting group and surface modifier. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules and surfaces.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar structure but lacks the pent-1-en-3-yloxy group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a pent-1-en-3-yloxy group.
tert-Butyldimethylsilyl chloride: Contains a chloride group instead of the pent-1-en-3-yloxy group.
Uniqueness
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is unique due to the presence of the pent-1-en-3-yloxy group, which imparts specific reactivity and properties. This group allows for selective functionalization and modification of surfaces, making it valuable in applications where precise control over surface chemistry is required.
Properties
CAS No. |
128950-62-9 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-pent-1-en-3-yloxysilane |
InChI |
InChI=1S/C11H24OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8,10H,1,9H2,2-7H3 |
InChI Key |
RFWWMSABGPBSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

